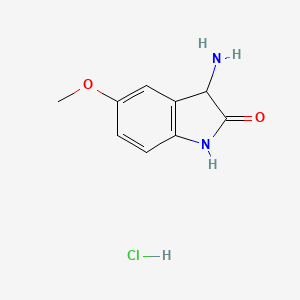

3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride

説明

Historical Context and Development

The development of this compound can be traced within the broader historical context of indolinone research, which has experienced significant growth since the early 2000s. The oxindole scaffold, from which this compound derives, was first extracted from Uncaria tomentosa, commonly known as the cat's claw plant, which was found abundantly in the Amazon rainforest. This natural occurrence provided the foundation for subsequent synthetic efforts to develop novel oxindole derivatives with enhanced biological properties.

The systematic study of indolinone derivatives as pharmaceutical agents gained momentum particularly after 2008, when researchers began recognizing their potential as versatile scaffolds for cancer treatment. During the period from 2008 to 2014, extensive patent literature documented the discovery of numerous 2-indolinone derivatives with selected therapeutic activities, with 37 patents specifically focusing on compounds having potential clinical application as chemotherapeutic agents. This surge in research activity coincided with advances in synthetic methodologies that enabled the efficient preparation of substituted indolinone compounds.

The specific development of this compound emerged from efforts to explore the chemical space around methoxy-substituted indolinones. Research groups recognized that the introduction of amino functionality at the 3-position, combined with methoxy substitution at the 5-position, could provide unique reactivity patterns and potential biological activities. The synthesis of such compounds typically involves the reaction of 3-aminoindole with methoxyacetyl chloride under acidic conditions, performed in solvents such as methanol to yield the desired compound as a hydrochloride salt.

Position within the Indolinone and Oxindole Scaffold Family

This compound occupies a distinctive position within the larger family of indolinone and oxindole compounds. The indolinone scaffold represents a pharmacologically advantageous framework having many biological properties relevant to medicinal chemistry. These compounds are characterized by their bicyclic structure consisting of a fused benzene and pyrrole ring system, where the presence of a carbonyl group at the 2-position defines the oxindole or indolinone classification.

The compound belongs specifically to the 3-amino-substituted indolinone subfamily, which represents a significant structural modification from the parent oxindole framework. The amino group at the 3-position provides enhanced reactivity and potential for further chemical modifications, while the methoxy group at the 5-position introduces electron-donating effects that can influence both chemical reactivity and biological activity. This substitution pattern places the compound within a select group of functionalized indolinones that have demonstrated promising pharmaceutical properties.

Within the broader classification system, oxindole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their widespread occurrence in natural products and their ability to interact with diverse biological targets. The oxindole ring represents a ubiquitous structural motif present in tissues and mammalian body fluids, contributing to its biological compatibility and potential therapeutic applications. The specific substitution pattern of 3-amino-5-methoxy-1,3-dihydro-2H-indol-2-one positions it as a synthetic analog that maintains the core oxindole framework while introducing functionalities that can enhance selectivity and potency.

Research has demonstrated that indolinone compounds serve as promising scaffolds for kinase inhibitors, with these small molecules typically having low molecular weight and binding to protein kinases by competing with adenosine triphosphate for the adenosine triphosphate-binding site. The structural features of this compound align with these requirements, positioning it as a potential lead compound for kinase inhibitor development.

Significance in Chemical and Biological Research

The significance of this compound in chemical and biological research stems from its potential applications across multiple therapeutic areas and its utility as a synthetic building block. The compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Research has demonstrated that indolinone derivatives, including those with similar structural features, exhibit significant antiproliferative activities against various cancer cell lines.

Studies on related indolinone compounds have revealed their potential as anticancer agents through multiple mechanisms of action. A series of new bis-indolinone derivatives has been synthesized and evaluated on 60 human cancer cell lines, demonstrating potent antiproliferative effects. These compounds showed growth inhibition values in the nanomolar range, highlighting the therapeutic potential of the indolinone scaffold. Furthermore, research on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has revealed their activity as potent anticancer agents with growth inhibition values in the nanomolar range.

The biological significance of this compound extends beyond cancer research to include potential neuroprotective applications. Studies on related methoxy-substituted indole derivatives have demonstrated neuroprotective properties, including protection against oxidative stress and inhibition of monoamine oxidase B. These findings suggest that the specific substitution pattern present in this compound may confer similar beneficial properties.

From a chemical research perspective, the compound serves as an important intermediate for the synthesis of more complex indolinone derivatives. The presence of both amino and methoxy functional groups provides multiple sites for chemical modification, enabling the development of structure-activity relationships and the optimization of biological properties. Industrial production methods for related compounds have been optimized for higher yields and purity, utilizing techniques such as continuous flow reactors to enhance efficiency and scalability.

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established conventions for heterocyclic compounds and reflects its structural characteristics within multiple classification systems. The systematic International Union of Pure and Applied Chemistry name for the free base form is 3-amino-5-methoxy-1,3-dihydroindol-2-one, while the hydrochloride salt is designated as this compound.

The compound is assigned Chemical Abstracts Service registry number 1268971-48-7 for the hydrochloride salt form, while the free base form carries the registry number 1214834-69-1. These registry numbers provide unique identifiers within chemical databases and facilitate precise identification across different research contexts. The compound is also catalogued in the PubChem database under Compound Identification Number 45791066, providing access to comprehensive structural and property information.

Table 1. Molecular Identification and Classification Data

Within structural classification systems, the compound belongs to the heterocyclic organic compounds category, specifically within the indole and derivatives subcategory. The presence of the amino group at position 3 classifies it as a 3-aminoindolinone, while the methoxy substitution at position 5 places it within the methoxyindolinone family. The hydrochloride salt formation is indicated by the suffix "hydrochloride" in the systematic name, reflecting the protonation of the amino group by hydrochloric acid.

The Simplified Molecular Input Line Entry System notation for the free base is COC1=CC2=C(C=C1)NC(=O)C2N, which provides a standardized method for representing the molecular structure in database systems. The International Chemical Identifier for the compound is InChI=1S/C9H10N2O2/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7/h2-4,8H,10H2,1H3,(H,11,12), offering another standardized structural representation.

Table 2. Structural Classification and Nomenclature

| Classification System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3-amino-5-methoxy-1,3-dihydroindol-2-one |

| Chemical Family | Indolinone derivatives |

| Structural Class | 3-Aminoindolinones |

| Substitution Pattern | 3-Amino-5-methoxyindolinone |

| Salt Form | Hydrochloride |

| Simplified Molecular Input Line Entry System | COC1=CC2=C(C=C1)NC(=O)C2N |

The compound can also be classified according to its functional groups, containing both amino and methoxy substituents on the indolinone core. This dual functionality provides opportunities for diverse chemical reactions, including oxidation, reduction, and substitution reactions. The methoxy group can undergo demethylation reactions, while the amino group can participate in acylation, alkylation, and condensation reactions, making the compound valuable as a synthetic intermediate.

特性

IUPAC Name |

3-amino-5-methoxy-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c1-13-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTWUUPXDGQPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268971-48-7 | |

| Record name | 3-amino-5-methoxy-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Material Preparation

- 3-Bromo-5-methoxyoxindole or 5-methoxyoxindole derivatives are commonly used as starting materials. These can be synthesized from corresponding isatins via multi-step processes involving bromination and methoxylation.

Amination at the 3-Position

- The amino group at position 3 is introduced through reactions with primary or secondary amines or amides, often using thiobenzamides or thioacetamides as nitrogen sources.

- A highly modular and efficient method involves the reaction of 3-bromooxindoles with substituted thiobenzamides in dry dimethylformamide (DMF) at room temperature, followed by triethylamine addition to promote coupling.

- Reaction times vary between 5 to 12 hours depending on the amine source (primary or secondary thiobenzamides).

- The reaction mixture is then worked up by aqueous extraction and purified by flash chromatography and crystallization.

Formation of Hydrochloride Salt

- The free base of 3-amino-5-methoxy-1,3-dihydro-2H-indol-2-one is converted to its hydrochloride salt by treatment with ethanolic hydrochloric acid under controlled temperature (5–10 °C).

- This step improves the compound’s crystallinity and purity, facilitating isolation and storage.

Detailed Experimental Procedure Example

Research Findings and Comparative Analysis

- The modular method starting from 3-bromooxindoles and thiobenzamides is superior to other reported methods in terms of yield and operational simplicity.

- Alternative methods involving isocyanate or oxindole precursors require protection/deprotection steps, reducing overall yield and increasing complexity.

- The use of triethylamine as a base and DMF as solvent is critical for high conversion and purity.

- The hydrochloride salt formation step is essential for obtaining a stable, isolable solid, with yields reported around 85% and purity exceeding 95%.

- Analytical data such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm the structure and purity of the final compound.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-bromo-5-methoxyoxindole, thiobenzamides |

| Solvent | Dry dimethylformamide (DMF) |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 5–12 hours |

| Base | Triethylamine (2 equivalents) |

| Workup | Aqueous dilution, DCM extraction, drying |

| Purification | Flash chromatography, crystallization |

| Hydrochloride salt formation | Ethanolic HCl, 5–10 °C |

| Yield | >70% to 85% |

| Purity | >95% |

科学的研究の応用

3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

作用機序

The mechanism of action of 3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways depend on the specific biological activity being targeted, such as antiviral or anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons

Structural and Electronic Differences

- This difference may influence receptor binding or metabolic stability. Amino Group: The -NH₂ at position 3 is common across analogs, suggesting a role in hydrogen bonding or enzymatic interactions.

- Core Modifications: Unlike ropinirole and ziprasidone, which have bulky substituents (e.g., dipropylaminoethyl or benzisothiazolyl-piperazinyl groups), the target compound lacks extended side chains, likely reducing affinity for dopamine or serotonin receptors ( ).

Pharmacological and Therapeutic Implications

- Ropinirole : Binds preferentially to D₃ dopamine receptors (D₃ > D₂ > D₄) with a molecular weight of 296.84 g/mol and high water solubility (133 mg/mL) ( ). The target compound’s simpler structure may limit similar dopaminergic activity.

- Ziprasidone : Its complex structure enables dual serotonin (5-HT₂A) and dopamine (D₂) antagonism, critical for antipsychotic effects ( ). The absence of such substituents in the target compound suggests divergent applications, possibly as a synthetic intermediate or in early-stage drug discovery.

生物活性

3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride (CAS No. 1268971-48-7) is a compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 214.65 g/mol

- CAS Number : 1268971-48-7

Synthesis

The synthesis of this compound typically involves the condensation of appropriate indole derivatives with amino and methoxy groups under controlled conditions. The specific synthetic routes can vary, but they often include steps such as cyclization and chlorination to achieve the final hydrochloride salt form.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one | MRSA ATCC 43300 | <1 μg/mL |

| 3-Amino-5-methoxy-1,3-dihydro-2H-indol-2-one | S. aureus ATCC 25923 | 3.90 μg/mL |

| Analog Compounds | Candida albicans | MIC = 7.80 μg/mL |

These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. The antiproliferative activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 10 |

| HeLa | 15 |

| MCF7 | 20 |

In vitro assays demonstrated that the compound preferentially suppresses the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Biofilm Disruption : It has shown potential in disrupting biofilm formation in bacterial cultures, which is critical for treating chronic infections.

Case Studies

One notable study investigated the efficacy of this compound against MRSA in a murine model. The results indicated a significant reduction in bacterial load in treated animals compared to controls. This highlights its potential as an effective treatment option for resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-5-methoxy-1,3-dihydro-2H-indol-2-one hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as nitrile oxides or substituted indole intermediates. Key steps may include Baeyer–Villiger oxidation to introduce the ketone group, followed by amination and HCl salt formation. Reaction optimization can focus on solvent polarity (e.g., DMF for cyclization), temperature control (40–80°C), and catalytic systems (e.g., Pd/C for hydrogenation). Purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to quantify impurities (<0.5% threshold) .

- NMR : Confirm substituent positions (e.g., methoxy at C5) via H and C NMR. The NH proton typically appears as a singlet at δ 4.2–4.5 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z 225.06) .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C. Stability studies indicate degradation via hydrolysis of the indole ring under high humidity (>60% RH). Periodic analysis via TLC or HPLC is recommended to monitor degradation products like 5-methoxyindole derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethyl groups) at position 5 of the indole ring influence biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) enhance solubility and receptor binding affinity. For example, 5-methoxy derivatives exhibit 2–3× higher antimicrobial activity against S. aureus (MIC 8 µg/mL) compared to 5-ethyl analogs (MIC 20 µg/mL) due to improved membrane permeability. Use in vitro assays (e.g., microbroth dilution) and molecular docking (PDB: 3ERT) to validate interactions .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols:

- Use consistent ATP levels (1 mM) in kinase assays (e.g., JNK3 inhibition).

- Validate cell lines (e.g., HEK293 vs. HeLa) for cytotoxicity profiling.

- Cross-reference with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX).

- Proteomics : SILAC labeling to quantify target proteins (e.g., dopamine receptors D2/D3).

- Metabolomics : LC-MS to track metabolite shifts (e.g., serotonin pathways) .

Q. How can crystallography or computational modeling aid in structural optimization?

- Methodological Answer :

- X-ray Crystallography : Resolve the hydrochloride salt’s crystal lattice (space group P2/c) to identify hydrogen-bonding networks critical for stability .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with GSK-3β kinase) using AMBER force fields to predict substituent effects on binding energy (ΔG) .

Analytical and Experimental Design Considerations

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for dopamine receptor agonism/antagonism assays. Measure cAMP levels (ELISA) or Ca flux (Fluo-4 AM) to quantify activity. Include positive controls (e.g., ropinirole hydrochloride) for benchmarking .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。